molecular formula C9H10ClN5O B5003489 N-(6-chloro-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide

N-(6-chloro-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide

Cat. No. B5003489
M. Wt: 239.66 g/mol
InChI Key: KDDQZRQUGAAZBT-UHFFFAOYSA-N
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Description

“N-(6-Chloro-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide” is a chemical compound with the molecular formula C11H14ClN5O . It has an average mass of 267.715 Da and a monoisotopic mass of 267.088684 Da .


Synthesis Analysis

The synthesis of triazole compounds, which include “this compound”, involves the use of heterocyclic compounds . These compounds are cyclic compounds with at least two different elements as atom ring members . Triazole compounds, containing two carbon and three nitrogen atoms, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a triazole nucleus, which is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 . This triazole nucleus is present as a central structural component in a number of drug classes .

properties

IUPAC Name

N-(6-chloro-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN5O/c1-4-7(10)5(2)15-9(11-4)13-8(14-15)12-6(3)16/h1-3H3,(H,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDQZRQUGAAZBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=NC(=NN12)NC(=O)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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